Rivoglitazone metabolite M20

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

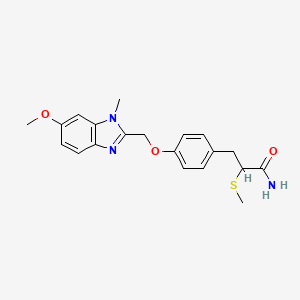

Rivoglitazone metabolite M20 is a derivative of rivoglitazone, a thiazolidinedione compound that acts as a selective agonist for peroxisome proliferator-activated receptor gamma. Rivoglitazone is primarily researched for its potential use in the treatment of type 2 diabetes mellitus. The metabolite M20 is one of the twenty metabolites identified during the metabolic studies of rivoglitazone in various species, including rats and monkeys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rivoglitazone metabolite M20 involves the metabolic transformation of rivoglitazone. The primary synthetic route includes the opening of the thiazolidinedione ring, leading to the formation of the methylmercapto amide intermediate, which subsequently transforms into the methylmercapto amide metabolite M20 .

Industrial Production Methods

Industrial production of rivoglitazone and its metabolites, including M20, typically involves large-scale synthesis followed by metabolic studies using liver microsomes and freshly isolated hepatocytes from various species. The process includes the use of cDNA-expressed human cytochrome P450 enzymes and UDP-glucuronosyltransferase enzymes to mimic the metabolic pathways observed in vivo .

Chemical Reactions Analysis

Types of Reactions

Rivoglitazone metabolite M20 undergoes several types of chemical reactions, including:

Oxidation: Involves the transformation of the parent compound through the addition of oxygen atoms.

N-glucuronidation: The addition of glucuronic acid to the nitrogen atom of the compound.

Ring-opening reactions: The thiazolidinedione ring opens to form various intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include:

Cytochrome P450 enzymes: Facilitate oxidation reactions.

UDP-glucuronic acid: Used in N-glucuronidation reactions.

S-adenosyl-L-methionine: Assists in methylation reactions.

Major Products Formed

The major products formed from these reactions include:

- O-demethyl rivoglitazone

- N-demethyl rivoglitazone

- TZD ring-opened mercapto amide

- TZD ring-opened mercapto carboxylic acid

Scientific Research Applications

Pharmacokinetics and Metabolism

M20 is produced through the metabolism of Rivoglitazone and exhibits a concentration-time profile that mirrors that of its parent compound. Studies have shown that the exposure to M20 ranges from 8% to 29% compared to Rivoglitazone across various clinical trials . This formation rate-limited metabolite suggests that M20 may contribute significantly to the therapeutic effects observed with Rivoglitazone.

Type 2 Diabetes Management

Research indicates that Rivoglitazone, along with its metabolite M20, effectively lowers HbA1c levels in T2DM patients. A meta-analysis involving randomized controlled trials demonstrated that standard doses of Rivoglitazone resulted in significant reductions in HbA1c compared to placebo . The implications for M20 include:

- Improving Insulin Sensitivity : M20 may enhance insulin sensitivity through PPARγ activation.

- Adipokine Modulation : Studies show that treatment with Rivoglitazone leads to increased levels of beneficial adipokines such as adiponectin, which may also be mediated by M20 .

Anti-inflammatory Effects

M20 has been implicated in modulating inflammatory responses. Research on vildagliptin (another diabetes medication) and its metabolite M20.7 indicates that these compounds can induce the expression of pro-inflammatory markers such as S100A8/A9 . This suggests potential applications in managing inflammatory conditions beyond diabetes.

Table 1: Pharmacokinetic Parameters of Rivoglitazone and Metabolite M20

| Parameter | Rivoglitazone | Metabolite M20 |

|---|---|---|

| Plasma Half-life | ~13 hours | Not explicitly defined |

| Exposure Range | Reference AUC | 8% - 29% of Rivoglitazone |

| Formation Rate-Limited | Yes | Yes |

Table 2: Clinical Efficacy in T2DM

| Study | Sample Size | HbA1c Reduction (%) | Adiponectin Increase (ng/ml) |

|---|---|---|---|

| RCT 1 | 120 | -0.86 | +7.94 |

| RCT 2 | 100 | -1.00 | +13.82 |

| Meta-analysis | 3591 | Significant | Significant |

Case Study 1: Efficacy in Clinical Trials

In a clinical trial involving patients with T2DM, administration of Rivoglitazone resulted in significant improvements in glycemic control as evidenced by reductions in HbA1c levels and increases in adiponectin levels. The study highlighted the role of M20 as a contributing factor to these metabolic benefits.

Case Study 2: Inflammatory Response Modulation

A study examining the effects of vildagliptin and its metabolite demonstrated that treatment led to increased release of S100A8/A9 complexes from human cells, suggesting an anti-inflammatory mechanism potentially linked to M20's action .

Mechanism of Action

Rivoglitazone metabolite M20 exerts its effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor plays a crucial role in the regulation of glucose and lipid metabolism. The activation of this receptor by rivoglitazone and its metabolites leads to improved insulin sensitivity and reduced blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

- Pioglitazone

- Rosiglitazone

- Troglitazone

Uniqueness

Rivoglitazone metabolite M20 is unique due to its specific metabolic pathway involving the opening of the thiazolidinedione ring and subsequent transformations. This distinct pathway results in unique metabolites that provide valuable insights into the pharmacokinetics and pharmacodynamics of rivoglitazone .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying and characterizing Rivoglitazone metabolite M20 in preclinical studies?

- Methodological Answer : M20 can be identified using liquid chromatography-mass spectrometry (LC-MS) to determine its molecular weight (813.4667 Da) and formula (C₄₂H₇₀O₁₅). Fragmentation patterns (e.g., loss of 46 Da corresponding to formic acid) and comparison with the parent drug’s structure are critical . X-ray crystallography is also employed to elucidate binding interactions with targets like PPARγ, as demonstrated in rivoglitazone studies .

Q. What metabolic pathways are implicated in the formation of M20, and how do they influence its pharmacological activity?

- Methodological Answer : M20 is formed via methoxylation and hydroxylation of Rivoglitazone, leading to structural modifications that alter receptor binding affinity. Enzymatic assays and isotopic labeling in rodent models can track these metabolic transformations. Its reduced molecular weight (16 Da less than the parent drug) suggests oxidative cleavage, which may enhance tissue penetration .

Q. Which pharmacological targets are most relevant to M20’s mechanism of action in type 2 diabetes?

- Methodological Answer : M20 primarily activates PPARγ, a nuclear receptor regulating insulin sensitivity. Competitive binding assays and gene expression profiling (e.g., adipocyte differentiation markers) are used to quantify receptor activation. Unlike rosiglitazone, M20 shows partial agonism with fewer side effects, as shown in in vitro transcriptional assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between M20’s efficacy in glycemic control and potential cardiovascular risks observed in related thiazolidinediones (TZDs)?

- Methodological Answer : Use longitudinal cohort studies with endpoints like myocardial infarction incidence (as in rosiglitazone trials ), combined with PPARγ-specific knockdown models to isolate M20’s effects. Meta-analyses should stratify data by metabolite exposure levels and adjust for confounders like edema or weight gain .

Q. What structural features of M20 explain its reduced side-effect profile compared to other PPARγ agonists?

- Methodological Answer : X-ray crystallography reveals that M20’s methoxylated side chain forms weaker hydrogen bonds with PPARγ’s AF2 helix, reducing adipogenic gene overexpression. Computational docking studies (e.g., Schrödinger Suite) can compare binding poses with rosiglitazone to identify critical residues (e.g., Ser289, His323) .

Q. How do pharmacokinetic differences between Rivoglitazone and M20 impact experimental outcomes in animal models?

- Methodological Answer : Conduct comparative pharmacokinetic studies using radiolabeled compounds in rodents. Measure plasma half-life, tissue distribution (via autoradiography), and metabolite accumulation. Note that M20’s higher polarity may limit blood-brain barrier penetration, requiring adjusted dosing regimens .

Q. What strategies validate the specificity of M20’s PPARγ activation in the presence of off-target effects?

- Methodological Answer : Use PPARγ knockout models and co-administration with antagonists (e.g., T0070907) to isolate receptor-mediated effects. Transcriptomic profiling (RNA-seq) of liver and adipose tissues can identify off-target pathways. Cross-validate findings with in silico toxicity databases (e.g., Tox21) .

Q. Which analytical techniques are critical for quantifying M20 in complex biological matrices during long-term studies?

- Methodological Answer : High-resolution LC-MS/MS with stable isotope internal standards (e.g., deuterated M20) ensures precision. Validate methods per FDA guidelines for sensitivity (LOQ < 1 ng/mL) and matrix effects (e.g., hemolyzed blood interference). Store samples at -80°C to prevent degradation .

Q. How does M20 influence beta-cell function compared to other TZDs, and what experimental models best capture this effect?

- Methodological Answer : Use glucose-stimulated insulin secretion (GSIS) assays in pancreatic islets from diabetic rodents (e.g., ZDF rats). Compare with pioglitazone-treated controls and assess β-cell proliferation via Ki67 staining. M20’s partial PPARγ activation may preserve β-cell mass better than full agonists .

Q. What computational tools are recommended for predicting M20’s drug-drug interaction potential?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) incorporating CYP450 inhibition/induction data. Screen for interactions with common antidiabetics (e.g., metformin) using hepatic microsome assays. Prioritize CYP2C8 and CYP3A4 isoforms due to TZDs’ known metabolism pathways .

Properties

CAS No. |

299175-75-0 |

|---|---|

Molecular Formula |

C20H23N3O3S |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfanylpropanamide |

InChI |

InChI=1S/C20H23N3O3S/c1-23-17-11-15(25-2)8-9-16(17)22-19(23)12-26-14-6-4-13(5-7-14)10-18(27-3)20(21)24/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |

InChI Key |

YRWDVEHLYSHYAE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.